1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)-
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Overview
Description
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)- is a chemical compound known for its significant role in various scientific fields This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)- typically involves the reaction of a purine derivative with an oxathiolane precursor. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Commonly used reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxathiolane ring.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxathiolane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of purine-based compounds with different substituents.
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential antiviral properties and is investigated for use in antiviral drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)- involves its interaction with specific molecular targets. In antiviral applications, the compound mimics natural nucleosides and gets incorporated into viral DNA, leading to chain termination and inhibition of viral replication. The pathways involved include the inhibition of viral polymerases and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-
- 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)- is unique due to its specific stereochemistry and the presence of an amino group on the purine base. This configuration enhances its biological activity and makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
145913-75-3 |
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Molecular Formula |
C9H11N5O2S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
[(2R,5S)-5-(6-aminopurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H11N5O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6+/m0/s1 |
InChI Key |
GOIOKJULSNLSBB-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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